molecular formula C12H8N2S2 B8441072 4,6-Bis(2-thienyl)pyrimidine

4,6-Bis(2-thienyl)pyrimidine

Cat. No.: B8441072
M. Wt: 244.3 g/mol
InChI Key: PYAGONOHANWCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(2-thienyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with thienyl groups at the 4- and 6-positions. Its unique structure enables strong π-conjugation and coordination capabilities, making it valuable in materials science and biomedicine. Key applications include:

  • Luminescent Materials: Binuclear cyclometallated complexes of this compound exhibit red-region emission (λmax = 610 nm, Φ = 0.85 in dichloromethane) .
  • Bio-imaging and Therapeutics: Pt(II) complexes derived from this compound demonstrate long-lived luminescence, water solubility via ethylene glycol chains, and cytotoxicity against cancer cells .

Properties

Molecular Formula

C12H8N2S2

Molecular Weight

244.3 g/mol

IUPAC Name

4,6-dithiophen-2-ylpyrimidine

InChI

InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-10(14-8-13-9)12-4-2-6-16-12/h1-8H

InChI Key

PYAGONOHANWCES-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

4,6-Bis(aryl)pyrimidine Derivatives

4,6-Bis(4-fluorophenyl)pyrimidine
  • Structural Features : Fluorophenyl substituents introduce steric bulk and polar C–F bonds. The pyrimidine and adjacent benzene rings form dihedral angles of 9.23° and 2.16°, while π–π interactions (centroid distances: 3.74–3.76 Å) stabilize crystal packing .
  • Applications : Primarily explored in antimicrobial and antiviral research due to pyrimidine's biological relevance .

Comparison with 4,6-Bis(2-thienyl)pyrimidine :

  • Electronic Properties : Thienyl groups enhance π-conjugation compared to fluorophenyl, leading to red-shifted emission in metal complexes.
  • Solubility : Fluorophenyl derivatives may exhibit lower biocompatibility without hydrophilic modifications (e.g., ethylene glycol chains in Pt(II) complexes of this compound) .

Pyridyl-Substituted Analogues

4,6-Bis(2-pyridyl)pyrimidine
  • Structure : Pyridyl groups replace thienyl, altering coordination sites and electron distribution.
  • Applications : Useful in supramolecular chemistry and catalysis due to nitrogen's lone pairs .

Comparison :

  • Luminescence : Pyridyl derivatives lack the sulfur-mediated charge-transfer transitions seen in thienyl-based complexes, resulting in weaker or blue-shifted emission.
  • Metal Binding : Pyridyl groups favor coordination to transition metals (e.g., Fe, Cu), whereas thienyl groups prefer Pt(II) or Ir(III) .

Sulfanyl- and Styryl-Substituted Pyrimidines

4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine
  • Structure : Styryl and sulfanyl groups extend conjugation and enable two-photon absorption (TPA).
  • Applications: Nonlinear optics (NLO) with TPA cross-sections relevant for photodynamic therapy and 3D imaging .

Comparison :

  • Optical Properties : Sulfanyl-styryl substitution enhances TPA efficiency, whereas thienyl-based complexes prioritize luminescence quantum yield (Φ = 0.85 vs. unspecified TPA in thienyl derivatives) .
  • Crystal Packing : Both compounds exhibit π–π stacking, but thienyl derivatives form binuclear complexes with distinct intermolecular interactions .

Trifluoromethyl and Methylthio Derivatives

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone
  • Structure : Trifluoromethyl groups increase electronegativity and metabolic stability.
  • Applications : Pharmaceutical building blocks for neurologically active drugs .

Comparison :

  • Bioavailability : Trifluoromethyl derivatives excel in drug design due to enhanced membrane permeability, whereas thienyl derivatives are tailored for bio-imaging .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than sulfur-containing analogues.

Data Tables

Table 1: Key Optical Properties of Selected Pyrimidine Derivatives

Compound λmax (nm) Quantum Yield (Φ) Key Application Reference
This compound Pt(II) complex 610 0.85 Bio-imaging, Oncology
4,6-Bis[4-(benzylsulfanyl)styryl] derivative N/A N/A Two-photon absorption
4,6-Bis(4-fluorophenyl)pyrimidine N/A N/A Antimicrobial research

Table 2: Structural Parameters in Crystal Packing

Compound Dihedral Angles (°) π–π Centroid Distance (Å) Reference
4,6-Bis(4-fluorophenyl)pyrimidine 9.23, 2.16 3.74–3.76
4,6-Bis[4-(benzylsulfanyl)styryl] 8.59, 8.40 3.58

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